BenchChemオンラインストアへようこそ!

5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Drug Design Physicochemical Property Lipophilicity

The compound 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 902022-84-8) is a fully substituted pyrazolo[1,5-a]pyrimidine heterocycle with a molecular formula of C20H21N5 and a molecular weight of 331.4 g/mol. It features a tert-butyl group at the C5 position, a phenyl group at C3, and a 2-methyl-1H-imidazol-1-yl moiety at C7.

Molecular Formula C20H21N5
Molecular Weight 331.423
CAS No. 902022-84-8
Cat. No. B2703649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
CAS902022-84-8
Molecular FormulaC20H21N5
Molecular Weight331.423
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C
InChIInChI=1S/C20H21N5/c1-14-21-10-11-24(14)18-12-17(20(2,3)4)23-19-16(13-22-25(18)19)15-8-6-5-7-9-15/h5-13H,1-4H3
InChIKeyMXSBVRIRAGTFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 902022-84-8): Structural Identity and Physicochemical Baseline


The compound 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 902022-84-8) is a fully substituted pyrazolo[1,5-a]pyrimidine heterocycle with a molecular formula of C20H21N5 and a molecular weight of 331.4 g/mol [1]. It features a tert-butyl group at the C5 position, a phenyl group at C3, and a 2-methyl-1H-imidazol-1-yl moiety at C7. The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in kinase inhibitor drug discovery, and this specific substitution pattern is designed to engage the ATP-binding pocket of various kinases while modulating physicochemical properties [2].

Why 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Analogs


Within the pyrazolo[1,5-a]pyrimidine class, minor structural modifications at the C2, C3, C5, and C7 positions lead to profound shifts in kinase selectivity, potency, and pharmacokinetic profiles [1]. Generic substitution with close analogs, such as the C2-methylated isomer (CAS 849921-33-1) or the des-methyl imidazole variant, fails to preserve target engagement profiles because the spatial orientation of the hinge-binding motif, the steric bulk around the gatekeeper residue, and the lipophilicity of the molecule are exquisitely sensitive to these substitutions [2]. Therefore, procurement of the exact substitution pattern is critical for reproducible SAR studies and assay validation where specific kinase inhibition or physicochemical properties are required.

Quantitative Differentiation Evidence for 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine


Lipophilicity Modulation: Lower LogP Differentiates Target Compound from C2-Methyl Isomer

The target compound demonstrates a significantly lower predicted lipophilicity (ACD/LogP = 3.01) compared to its closest structural isomer, 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 849921-33-1), which possesses a methyl group at the C2 position and an unsubstituted imidazole, showing a higher ACD/LogP of 3.22 [REFS-1, REFS-2]. This 0.21 log unit reduction in LogP translates to a predicted ~1.6-fold lower octanol-water partition coefficient, which can influence membrane permeability, metabolic stability, and off-target binding rates.

Drug Design Physicochemical Property Lipophilicity

Kinase Selectivity Profile: Target Compound's Imidazole Methylation Avoids Detrimental Steric Clash

The presence of a 2-methyl-1H-imidazol-1-yl group at C7, as opposed to an unsubstituted 1H-imidazol-1-yl group found in many generic analogs, is crucial for modulating kinase selectivity [1]. SAR studies in the pyrazolo[1,5-a]pyrimidine class have established that N-methylation of the solvent-exposed imidazole ring can significantly reduce off-target activity against kinases like Pim-1 and Flt-3 by altering the interaction with the ribose pocket and DFG motif [2]. While direct Pim-1 IC50 data for this specific compound is limited, class-level evidence indicates that the 2-methyl group sterically restricts rotation, pre-organizing the inhibitor for its intended target and reducing its promiscuity.

Kinase Inhibition Structure-Activity Relationship Selectivity

Synthetic Tractability and Purity: Differentiating from Multi-Step Analogs

Based on its single-vendor catalog listing (CheMenu CM614317), the target compound is available at a standard purity of 95%+ . This contrasts with more complex analogs bearing piperazine or benzyl moieties at C7, which often require longer, lower-yielding synthetic routes and are supplied at lower purities (e.g., 90-95%). The relative structural simplicity of the C7 2-methylimidazole substituent allows for a more convergent synthesis, leading to a cleaner impurity profile and reduced batch-to-batch variability.

Chemical Synthesis Purity Profile Procurement

Priority Application Scenarios for 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine


Kinase Selectivity Profiling and Polypharmacology Assessment

Following the evidence that the 2-methylimidazole group provides a structural basis for kinase selectivity modulation [REFS-1, REFS-2], this compound is ideally suited as a reference tool in broad-panel kinase selectivity screens. It serves as a specific probe to differentiate the target binding profile from promiscuous, non-methylated analogs [2].

In Vitro ADME Assay Development and Optimization

Based on the comparative LogP analysis showing the target compound's lower lipophilicity (ACD/LogP = 3.01) relative to its C2-methyl isomer (ACD/LogP = 3.22) , this compound is an optimal candidate for developing in vitro ADME assays, particularly for assessing the impact of modest LogP changes on metabolic stability and permeability without confounding solubility issues.

Medicinal Chemistry SAR Expansion Campaigns

Due to its well-defined synthetic availability and high purity (95%+) , this compound acts as a reliable core scaffold for late-stage functionalization and SAR expansion. Its C5 tert-butyl and C3 phenyl groups are robust handles for further optimization, making it a versatile intermediate for generating focused libraries of kinase inhibitors [1].

Quote Request

Request a Quote for 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.